Bila 2185BS

Description

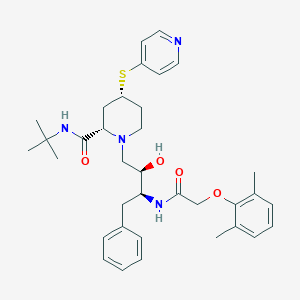

With a molecular weight of 653.2885 g/mol, it exhibits structural complexity, featuring a nitrogen- and sulfur-containing backbone . The compound was highlighted in a 2023 study investigating bile acid derivatives and their metabolic roles, where it demonstrated a relative concentration of 0.201 in analytical assays, suggesting moderate bioactivity compared to other candidates like tauroursodeoxycholic acid (THDCA) .

Properties

CAS No. |

154612-58-5 |

|---|---|

Molecular Formula |

C35H46N4O4S |

Molecular Weight |

618.8 g/mol |

IUPAC Name |

(2S,4R)-N-tert-butyl-1-[(2R,3S)-3-[[2-(2,6-dimethylphenoxy)acetyl]amino]-2-hydroxy-4-phenylbutyl]-4-pyridin-4-ylsulfanylpiperidine-2-carboxamide |

InChI |

InChI=1S/C35H46N4O4S/c1-24-10-9-11-25(2)33(24)43-23-32(41)37-29(20-26-12-7-6-8-13-26)31(40)22-39-19-16-28(44-27-14-17-36-18-15-27)21-30(39)34(42)38-35(3,4)5/h6-15,17-18,28-31,40H,16,19-23H2,1-5H3,(H,37,41)(H,38,42)/t28-,29+,30+,31-/m1/s1 |

InChI Key |

WVPSCZBMYQIZMS-QNRWOPMTSA-N |

SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CN3CCC(CC3C(=O)NC(C)(C)C)SC4=CC=NC=C4)O |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3CC[C@H](C[C@H]3C(=O)NC(C)(C)C)SC4=CC=NC=C4)O |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CN3CCC(CC3C(=O)NC(C)(C)C)SC4=CC=NC=C4)O |

Synonyms |

BILA 2185 BS BILA-2185-BS N-tert-butyl-1-(3(S)-(((2,6-dimethylphenoxy)acetyl)amino)-2(R)-hydroxy-4-phenylbutyl)-4(R)-(4-pyridinylthio)piperidine-2(s)-carboxamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Structural Diversity: this compound is distinct from natural bile acids like THDCA, which are smaller (C₂₆ vs. C₃₅) and feature hydroxylated steroid cores. Unlike phospholipids (e.g., PA, PE), this compound lacks a glycerol-phosphate backbone, indicating a different mechanism of action unrelated to membrane dynamics.

Functional Insights: THDCA: Exhibits the highest relative concentration (0.241) and robust therapeutic efficacy in hyperlipidemia, likely due to its role in bile acid-mediated lipid emulsification and receptor activation (e.g., FXR, TGR5) . this compound: While less abundant (0.201), its nitrogen-sulfur framework may target novel pathways in lipid metabolism, such as enzyme inhibition or nuclear receptor modulation. Further in vivo studies are needed to validate its mechanism.

Phospholipids (PA, PE) primarily contribute to structural roles, with indirect metabolic effects, unlike this compound's hypothesized direct action.

Research Implications and Limitations

- Gaps in Data: Structural elucidation of this compound is incomplete, hindering precise comparisons with known bile acids or synthetic analogs.

- Methodology : The multi-omics study utilized high-resolution mass spectrometry but lacked functional assays (e.g., enzyme inhibition, receptor binding) to confirm mechanistic hypotheses.

- Clinical Relevance : THDCA’s established role in lipid homeostasis underscores the need to evaluate whether this compound synergizes with or outperforms existing therapies.

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the hydrological impact of land-use changes in Bila 2185BS?

- Methodological Answer : Use a mixed-methods approach combining longitudinal field observations (e.g., runoff measurements) with controlled simulations (e.g., rainfall-infiltration models). Establish baseline data for pre- and post-land-use change scenarios, ensuring variables like soil type, vegetation cover, and rainfall intensity are standardized . For reproducibility, document instrumentation calibration (e.g., flow meters) and sampling intervals in line with guidelines for experimental repeatability .

Q. What are the best practices for ensuring data accuracy in streamflow measurements for this compound?

- Methodological Answer : Implement redundancy checks using multiple measurement techniques (e.g., velocity-area method and tracer dilution). Validate data against satellite-derived hydrological models (e.g., TRMM or GPM rainfall data) to identify outliers. Adhere to error propagation protocols when calculating derived metrics like runoff coefficients .

Q. How can researchers formulate hypotheses about the relationship between deforestation and surface runoff coefficients in this compound?

- Methodological Answer : Use the PICO framework (Population: Bila Watershed; Intervention: Deforestation; Comparison: Undisturbed forested areas; Outcome: Runoff coefficient changes) to structure testable hypotheses. Ground hypotheses in prior literature on tropical watersheds and validate via pilot studies .

Q. What ethical standards apply to data collection in environmentally sensitive regions like this compound?

- Methodological Answer : Ensure compliance with privacy laws when collecting socioeconomic data (e.g., land-use surveys). Obtain permits for field access and adhere to institutional review board (IRB) protocols for community engagement. Cite primary data sources rigorously to avoid plagiarism .

Q. How should conflicting data on flood frequency in this compound be resolved?

- Methodological Answer : Apply triangulation by cross-referencing historical flood records, sediment deposition analysis, and local stakeholder interviews. Use statistical methods (e.g., Mann-Kendall trend tests) to distinguish anomalies from long-term patterns .

Advanced Research Questions

Q. What advanced statistical models are suitable for analyzing multi-variable interactions in this compound’s hydrological data?

- Methodological Answer : Employ machine learning algorithms (e.g., random forests) to model non-linear relationships between variables like rainfall intensity, land-use type, and runoff. Validate models using k-fold cross-validation and compare performance metrics (e.g., RMSE) against traditional regression models .

Q. How can researchers address temporal-spatial heterogeneity in this compound’s hydrological data?

- Methodological Answer : Use geospatial analysis tools (e.g., GIS-based SWAT models) to partition the watershed into homogeneous sub-basins. Apply time-series clustering to identify regions with similar hydrological responses to land-use changes .

Q. What strategies mitigate bias in qualitative data (e.g., stakeholder interviews) about land-use practices in this compound?

- Methodological Answer : Use structured interview protocols with neutral phrasing to avoid leading questions. Conduct member-checking by sharing preliminary findings with participants for validation. Triangulate qualitative insights with quantitative land-cover maps .

Q. How can contradictions between empirical data and existing hydrological theories be resolved?

- Methodological Answer : Apply the “principal contradiction” framework to identify dominant factors (e.g., deforestation vs. climate variability) driving discrepancies. Use sensitivity analysis to quantify the relative influence of each variable on model outcomes .

Q. What methodologies ensure robust reproducibility of complex hydrological experiments in this compound?

- Methodological Answer : Publish detailed supplemental materials, including raw data, code repositories (e.g., GitHub), and stepwise protocols for model calibration. Use containerization tools (e.g., Docker) to standardize computational environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.